[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine
Description
Historical Development of Dihydrothiazole-Based Compounds
The exploration of dihydrothiazoles began in the early 20th century with the Hantzsch thiazole synthesis, a method that combined α-halo ketones with thioamides to form thiazoline derivatives. Over time, advancements in cyclization techniques, such as the use of isothiocyanates and intramolecular heterocyclization, enabled the synthesis of 4,5-dihydrothiazoles with tailored substituents. For example, the ampoule cyclization of N-allylthiocarbamides in hydrochloric acid was attempted to produce 1,3-thiazoline derivatives, though challenges in isolating pure products led to alternative synthetic routes. The development of 2,3-dibromopropylisothiocyanate as a reactive intermediate further expanded the scope of dihydrothiazole synthesis, allowing for the incorporation of aryl and alkyl groups at specific positions.
Significance of Nitrogen-Sulfur Heterocycles in Academic Research
Nitrogen-sulfur heterocycles, such as thiazoles and dihydrothiazoles, are pivotal in drug discovery due to their electronic diversity and capacity to engage in hydrogen bonding and π-π interactions. The thiazole ring’s sulfur atom contributes to lipophilicity, enhancing membrane permeability, while the nitrogen atom facilitates interactions with biological targets like enzymes and receptors. For instance, benzofuranylthiazole derivatives exhibit dual acetylcholinesterase and butyrylcholinesterase inhibitory activities, underscoring their therapeutic potential. The dihydrothiazole moiety, with its partially saturated ring, offers reduced planar rigidity compared to aromatic thiazoles, enabling conformational adaptability in binding pockets.
Structural Classification of 4,5-Dihydrothiazole Derivatives
4,5-Dihydrothiazoles are classified based on their substitution patterns and synthetic methodologies:
- Simple Dihydrothiazoles : Unsubstituted or minimally substituted derivatives synthesized via Hantzsch-type reactions.
- Aryl-Substituted Derivatives : Incorporate aromatic groups at positions 2, 4, or 5, often introduced through Friedel-Crafts alkylation or Suzuki coupling.
- Hybrid Systems : Fused with pyrazole, pyridine, or benzodiazepine rings to enhance bioactivity.
The compound [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine falls into the aryl-substituted category, featuring a nitroaryl group and a toluidine moiety. Its synthesis likely involves the cyclocondensation of a thioamide precursor with a nitrophenyl-containing α-bromo ketone, followed by amine coupling.
Research Positioning of Nitrophenyl-Substituted Dihydrothiazoles
Nitrophenyl-substituted dihydrothiazoles are notable for their electronic and steric effects, which influence both reactivity and biological interactions. The nitro group acts as a strong electron-withdrawing substituent, polarizing the thiazoline ring and enhancing electrophilic character at the C-2 position. This property is exploited in materials science for designing nonlinear optical materials and in medicinal chemistry for targeting nitroreductase-expressing pathogens.
Table 1: Representative Nitrophenyl Dihydrothiazoles and Their Applications
The presence of the o-tolylamine group in this compound suggests potential for π-stacking interactions in enzyme binding sites, similar to diarylthiazole derivatives that inhibit acetylcholinesterase at nanomolar concentrations. Molecular docking studies of analogous compounds reveal that the nitro group participates in charge-transfer interactions with tyrosine residues, stabilizing ligand-receptor complexes.
Future research directions include exploring the compound’s fluorescence properties due to the nitro-aromatic system and evaluating its efficacy against neglected tropical diseases. Collaborative efforts between synthetic chemists and computational biologists will be essential to unlock its full potential.
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-2-3-5-14(11)18-16-17-10-15(22-16)12-6-8-13(9-7-12)19(20)21/h2-9,15H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULWBMACAOYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NCC(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319858 | |
| Record name | N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438030-43-4 | |
| Record name | N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine typically involves the condensation of 4-nitrobenzaldehyde with o-toluidine in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at low concentrations, demonstrating their potential as effective antimicrobial agents .
Anticancer Activity
Recent investigations into the anticancer properties of thiazole derivatives suggest that they can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain thiazole compounds have been reported to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth . This highlights their potential as therapeutic agents in cancer treatment.
Anti-inflammatory Effects
Thiazole derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses. The anti-inflammatory activity is often assessed using various in vitro models, demonstrating significant reductions in inflammation markers .
Structure-Activity Relationship (SAR)
The biological efficacy of [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine is influenced by its structural components. The presence of the nitro group on the phenyl ring enhances its biological activity by increasing electron affinity, which may improve interaction with biological targets. A comprehensive SAR analysis can guide the optimization of this compound for enhanced potency and selectivity .
Case Study 1: Antimicrobial Activity
In a study evaluating a series of thiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Escherichia coli and Candida albicans. This suggests that modifications to the thiazole structure can lead to improved antimicrobial properties .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of thiazole derivatives revealed that this compound induced significant apoptosis in breast cancer cell lines. The study employed flow cytometry to quantify apoptotic cells and found a dose-dependent response, indicating its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
[5-(4-Nitro-phenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole]: This compound shares the nitro-phenyl group and has similar biological activity.
[5-(4-Nitro-phenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl derivatives: These compounds also contain a nitro-phenyl group and are investigated for their antimicrobial and antidiabetic activities.
Uniqueness:
- The presence of the thiazole ring in [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine distinguishes it from other similar compounds, providing unique electronic and steric properties that can influence its reactivity and biological activity.
Biological Activity
The compound [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
The compound demonstrated potent antibacterial activity, comparable to standard antibiotics such as norfloxacin .
2. Antitumor Activity
Thiazole derivatives have also been studied for their anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines, showing promising results.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 (epidermoid carcinoma) | 1.61 ± 1.92 |
| Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .
Study on Antimicrobial Efficacy
A study conducted by Jain et al. synthesized various thiazole derivatives and evaluated their antimicrobial activity using the cylinder wells diffusion method. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against S. aureus and E. coli, highlighting the importance of substituents in modulating biological activity .
Investigation of Metabolic Pathways
In vivo studies have shown that the metabolism of thiazole derivatives can lead to the formation of active metabolites that contribute to their biological effects. For instance, a study on a related compound indicated that acetylated and nitro-reductive metabolites were formed after administration in animal models, suggesting potential pathways for enhanced efficacy or toxicity .
Q & A
Q. Q1. What are the established synthetic routes for [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine, and how can reaction conditions be optimized for higher yields?
- Basic: The compound can be synthesized via cyclocondensation of o-tolylamine with α-bromo-4-nitroacetophenone derivatives in the presence of thiourea or analogous sulfur donors. Ethanol or acetic acid is typically used as the solvent under reflux conditions .
- Advanced: Optimizing regioselectivity requires fine-tuning solvent polarity and temperature. For example, substituting ethanol with DMF at 90°C improves cyclization efficiency by 20–30%. Catalytic additives like p-toluenesulfonic acid (10 mol%) reduce reaction time by enhancing protonation of intermediates, as demonstrated in analogous thiazole syntheses .
Structural Characterization
Q. Q2. What advanced crystallographic techniques resolve molecular conformation ambiguities in this compound?
- Basic: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for determining bond lengths, angles, and torsion angles. Data collection at 120 K minimizes thermal motion artifacts .
- Advanced: High-resolution SCXRD combined with Hirshfeld surface analysis addresses disorder in aromatic systems. For nitroaryl-thiazoles, the TWIN/BASF commands in SHELXL-2018 improve R-factor convergence by 15%, as seen in studies of disordered chlorophenyl-thienopyridines .
Computational Validation
Q. Q3. How can computational methods validate experimental spectroscopic data for this compound?
- Basic: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Deviations >0.3 ppm in -NMR suggest conformational flexibility or solvent effects .
- Advanced: Wavefunction analysis via Multiwfn identifies electron localization/delocalization trends. Laplacian plots (∇²ρ) at bond critical points correlate with experimental UV-Vis bathochromic shifts in nitro-substituted thiazoles .
Bioactivity Analysis
Q. Q4. How should researchers address contradictory bioactivity data across assay models?
- Basic: Cross-validate results using orthogonal assays (e.g., MTT and ATP-based viability tests). For nitroaryl-thiazoles, discrepancies in IC values often arise from solvent polarity effects on cellular uptake .
- Advanced: Multivariate statistical models (e.g., Partial Least Squares Discriminant Analysis) isolate assay-specific artifacts. In thiazole derivatives, membrane permeability variability accounts for 40–60% of IC differences .
Purity and Stability
Q. Q5. Which analytical techniques best assess purity and stability under varying storage conditions?
- Basic: HPLC-UV with a C18 column (acetonitrile/water gradient) detects impurities >0.1%. Accelerated stability studies (40°C/75% RH for 6 months) reveal nitro group reduction as a primary degradation pathway .
- Advanced: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode identifies photodegradation products. For nitroaryl-thiazoles, UV exposure follows first-order kinetics (t = 12–18 hrs), requiring amber glass storage .
Regioselectivity in Derivatization
Q. Q6. How do steric and electronic effects influence regioselectivity in derivatization reactions?
- Basic: The electron-withdrawing nitro group directs electrophilic substitutions to the thiazole ring’s meta position, while the o-tolyl group’s steric bulk limits ortho-site accessibility .
- Advanced: Frontier Molecular Orbital (FMO) analysis shows the nitro group lowers the LUMO energy at C5 of the thiazole, favoring nucleophilic attacks. Molecular dynamics simulations quantify torsional barriers (ΔG‡ = 8–12 kcal/mol) for o-tolyl rotations, affecting reaction pathways .
Key Methodological Tools Referenced:
- Crystallography: SHELX suite for structure refinement , TWIN/BASF commands for disorder resolution .
- Computational Analysis: Multiwfn for topological electron density studies , DFT for spectral predictions .
- Bioactivity Modeling: Multivariate statistics (PCA, PLS-DA) for assay artifact identification .
- Synthetic Optimization: Solvent polarity and catalytic additive strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
